4-Butylbicyclo[2.2.2]octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butylbicyclo[222]octan-1-amine is a bicyclic amine compound characterized by its unique structure, which includes a butyl group attached to a bicyclo[222]octane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butylbicyclo[2.2.2]octan-1-amine typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.2]octane core can be synthesized through a Diels-Alder reaction, where a cyclohexadiene reacts with an appropriate dienophile.
Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions, using butyl halides in the presence of a strong base.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by sequential alkylation and amination steps. Optimized reaction conditions, such as temperature control and the use of catalysts, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Butylbicyclo[2.2.2]octan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
4-Butylbicyclo[2.2.2]octan-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in receptor binding studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butylbicyclo[2.2.2]octan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can fit into specific binding sites, while the amine group can form hydrogen bonds or ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1,4-Diazabicyclo[2.2.2]octane (DABCO): A bicyclic amine with two nitrogen atoms, commonly used as a catalyst in organic synthesis.
Bicyclo[2.2.2]octane: The parent hydrocarbon structure without the butyl or amine groups.
4-Butylbicyclo[2.2.2]octane: The hydrocarbon analog without the amine group.
Uniqueness: 4-Butylbicyclo[2.2.2]octan-1-amine is unique due to the presence of both the butyl and amine groups on the bicyclic framework. This combination provides distinct chemical reactivity and potential for diverse applications compared to its analogs.
Properties
IUPAC Name |
4-butylbicyclo[2.2.2]octan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-2-3-4-11-5-8-12(13,9-6-11)10-7-11/h2-10,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHZIZGHDQIWHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC12CCC(CC1)(CC2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.